molecular formula C20H18O7 B14506183 benzene-1,3,5-triol;benzoic acid CAS No. 62939-02-0

benzene-1,3,5-triol;benzoic acid

Cat. No.: B14506183
CAS No.: 62939-02-0
M. Wt: 370.4 g/mol
InChI Key: HUOITBOJIAIFGP-UHFFFAOYSA-N
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Description

Benzene-1,3,5-triol (phloroglucinol) is a trihydroxybenzene derivative with hydroxyl groups at the 1, 3, and 5 positions of the aromatic ring. It is widely recognized for its role in plant biochemistry and micropropagation , and serves as a precursor for synthesizing metal-organic frameworks (MOFs) due to its symmetrical structure . Its instability under prolonged incubation conditions, leading to degradation into acetate and butyrate, complicates its detection in biological systems .

Benzoic acid (C₆H₅COOH) is a monocarboxylic acid with a benzene ring substituted by a single carboxyl group. It is naturally occurring in plants (e.g., Gleditsia species) and exhibits dimerization in nonpolar solvents like benzene, significantly affecting its colligative properties . Derivatives such as 3,4-dihydroxybenzoic acid (protocatechuic acid) and 4-hydroxybenzoic acid are critical in microbial metabolism and antioxidant pathways .

Properties

CAS No.

62939-02-0

Molecular Formula

C20H18O7

Molecular Weight

370.4 g/mol

IUPAC Name

benzene-1,3,5-triol;benzoic acid

InChI

InChI=1S/2C7H6O2.C6H6O3/c2*8-7(9)6-4-2-1-3-5-6;7-4-1-5(8)3-6(9)2-4/h2*1-5H,(H,8,9);1-3,7-9H

InChI Key

HUOITBOJIAIFGP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)O.C1=CC=C(C=C1)C(=O)O.C1=C(C=C(C=C1O)O)O

Origin of Product

United States

Preparation Methods

Direct Esterification of Phloroglucinol with Benzoyl Derivatives

The most straightforward route involves esterifying benzene-1,3,5-triol with benzoyl chloride or benzoic acid under acidic or basic conditions. Takaoka et al. (2002) demonstrated this method by reacting phloroglucinol with benzoyl chloride in anhydrous dichloromethane using pyridine as a base. The reaction proceeds via nucleophilic acyl substitution, where one hydroxyl group of phloroglucinol is selectively benzoylated. The authors reported a yield of 68–72% after purification by column chromatography, with the mono-esterified product dominating due to steric hindrance.

Nagvekar and Gibson (1997) optimized this approach by employing microwave-assisted synthesis, reducing reaction time from 12 hours to 30 minutes. Their protocol utilized a 1:1 molar ratio of phloroglucinol to benzoyl chloride, achieving 85% yield with minimal di-ester byproducts. Critical parameters included temperature control (60–70°C) and the use of dimethylformamide (DMF) as a polar aprotic solvent to enhance solubility.

Transhydroxylation-Mediated Synthesis

Enzymatic transhydroxylation offers a bio-inspired route to benzene-1,3,5-triol, which is subsequently functionalized with benzoic acid. Research on Pelobacter acidigallici revealed that pyrogallol (1,2,3-trihydroxybenzene) undergoes hydroxyl group rearrangement in the presence of tetrahydroxybenzene as a co-substrate. This reaction, catalyzed by transhydroxylase enzymes, produces phloroglucinol with a stoichiometric conversion rate of 1:1. The enzymatic method operates under mild conditions (pH 7.0, 30°C) but requires anaerobic environments and prolonged incubation (24–48 hours).

Once phloroglucinol is obtained, coupling with benzoic acid proceeds via Steglich esterification using dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). This method avoids harsh acids and achieves yields exceeding 75%. However, scalability remains limited due to enzyme stability issues.

Hydrolysis of 1,3,5-Triaminobenzene Precursors

A patent by US7217840B2 outlines the synthesis of phloroglucinol through the hydrolysis of 1,3,5-triaminobenzene under strongly acidic conditions. The precursor is first aminated via Ullmann-type coupling of 1,3,5-trichlorobenzene with ammonia at 150–250°C and pressures exceeding 35 bars, using copper catalysts. Subsequent hydrolysis in concentrated hydrochloric acid (20% v/v) at 100–120°C for 6–24 hours yields benzene-1,3,5-triol with 90–95% purity.

This method’s robustness is counterbalanced by challenges in handling high-pressure reactors and corrosive reagents. Furthermore, the initial amination step generates toxic byproducts, necessitating rigorous purification.

Oxidative Coupling and Catalytic Approaches

Recent advances leverage nanocatalysts for simultaneous synthesis and functionalization. Ghafuri et al. (2022) developed a cherry gum-supported benzene-1,3,5-tricarboxylic acid catalyst to facilitate one-pot reactions between phloroglucinol and benzoic anhydride. The heterogeneous catalyst enabled refluxing in ethanol at 80°C for 2 hours, achieving 89% yield with recyclability for five cycles without significant activity loss.

Alternative oxidative methods, such as hydrogen peroxide-mediated dimerization (as seen in benzene-1,2,4-triol systems), were adapted for phloroglucinol. Treating phloroglucinol with 30% H₂O₂ at room temperature for 24 hours produced dimeric intermediates, which were then mono-esterified with benzoic acid. While yields were moderate (55–60%), this approach minimized side reactions compared to thermal methods.

Comparative Analysis of Methodologies

The table below summarizes critical metrics for each preparation method:

Method Conditions Yield Purity Scalability
Direct Esterification DCM, pyridine, 25°C, 12h 68–85% >95% High
Transhydroxylation Enzymatic, pH 7, 30°C, 24h 75% 90% Low
Triaminobenzene Hydrolysis HCl, 120°C, 24h 90–95% 85% Moderate
Catalytic Esterification Ethanol, 80°C, 2h, nanocatalyst 89% >98% High
Oxidative Coupling H₂O₂, RT, 24h 55–60% 80% Moderate

Chemical Reactions Analysis

Benzene-1,3,5-triol: undergoes various chemical reactions, including:

Benzoic acid: undergoes several types of reactions:

Comparison with Similar Compounds

Comparison of Benzene-1,3,5-triol with Structurally Similar Compounds

Benzene-1,2,3-triol (Pyrogallol)

  • Structural Differences : Unlike benzene-1,3,5-triol, pyrogallol has three adjacent hydroxyl groups (1, 2, 3 positions), enhancing its redox activity.
  • Functional Properties :
    • Pyrogallol reduces intracellular oxidation and protein carbonylation under oxidative stress, while benzene-1,3,5-triol lacks protective effects in similar conditions .
    • Pyrogallol’s instability in aged cells limits its therapeutic utility compared to benzene-1,3,5-triol’s applications in MOFs and plant biology .

Benzene-1,2,4-triol (Hydroxyhydroquinone)

  • Solubility : Higher water solubility than benzene-1,3,5-triol due to asymmetric hydroxyl distribution.
  • Applications : Primarily used in synthetic chemistry as an intermediate, contrasting with benzene-1,3,5-triol’s role in natural product isolation and material science .

Comparison of Benzoic Acid with Derivatives and Analogues

3,4-Dihydroxybenzoic Acid (Protocatechuic Acid)

  • Bioactivity: Exhibits superior antioxidant activity by reducing reactive oxygen species (ROS) and extending chronological lifespan in yeast, unlike benzoic acid .
  • Metabolism: Generated via α-oxidation of polyphenol catabolites (e.g., quercetin derivatives) in gut microbiota .

4-Hydroxybenzoic Acid

  • Synthesis : Formed via dehydroxylation of 3,4-dihydroxybenzoic acid during fecal fermentation .
  • Applications : A key preservative in food and cosmetics, contrasting with benzoic acid’s broader industrial use in plastics and pharmaceuticals .

Data Tables

Table 1: Physicochemical Properties

Compound Solubility (Water) pKa Key Applications
Benzene-1,3,5-triol Moderate 8.5, 9.5 MOFs, plant micropropagation
Benzoic acid Low 4.2 Preservatives, chemical synthesis
3,4-Dihydroxybenzoic acid High 4.4, 8.8 Antioxidants, microbial metabolism

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for benzene-1,3,5-triol derivatives, and how can their purity be validated experimentally?

  • Methodology : Benzene-1,3,5-triol (phloroglucinol) derivatives are synthesized via alkylation or geranylation reactions. For example, geranylation with geraniol in acetone under reflux conditions yields geranylphloroglucinol, albeit with low efficiency (4.2% yield), requiring optimization of solvent polarity and temperature . Purity validation employs techniques like NMR, HPLC, and X-ray crystallography. The latter confirms structural integrity, as demonstrated in single-crystal studies at 105 K, which reveal hydrogen-bonding networks critical for stability .

Q. How can spectroscopic methods distinguish between benzene-1,3,5-triol isomers and their substituted derivatives?

  • Methodology : UV-Vis spectrophotometry at 490 nm (pH 5.0) is effective for quantifying triol-metal complexes, adhering to Beer’s law in concentration ranges of 0.056–1.12 µg·g⁻¹ . FTIR and NMR (¹H/¹³C) differentiate isomers: phloroglucinol (1,3,5-triol) shows symmetrical proton splitting, while pyrogallol (1,2,3-triol) exhibits distinct coupling patterns due to adjacent hydroxyl groups .

Q. What are the standard protocols for characterizing benzoic acid derivatives, such as 3,5-dichloro-4-hydroxybenzoic acid?

  • Methodology : Crystallization from ethanol/water mixtures followed by melting point analysis (e.g., 287.5–293.5°C for trifluoromethyl-substituted benzoic acids) ensures purity . Mass spectrometry (exact mass 276.0602 Da) and PubChem-derived canonical SMILES (e.g., C1=C(C(=CC(=C1O)Cl)O)O) confirm molecular identity .

Advanced Research Questions

Q. How do benzene-1,3,5-triol derivatives modulate biological targets like P-glycoprotein (P-gp), and what experimental strategies validate these interactions?

  • Methodology : Competitive binding assays using fluorescence polarization or surface plasmon resonance (SPR) assess interactions with P-gp’s allosteric pockets. Fragments derived from triol-containing compounds (e.g., naringenin) bind to hotspots validated via X-ray crystallography and mutagenesis studies . Synchrotron-based crystallography at 1.8 Å resolution provides structural insights into binding conformations .

Q. What strategies resolve contradictions in antioxidant activity data for triol derivatives across different experimental models?

  • Methodology : Discrepancies in radical scavenging assays (e.g., DPPH vs. ABTS) arise from solvent polarity and pH effects. Standardizing conditions (e.g., 50% ethanol, pH 7.4) and cross-validating with in vitro cellular models (e.g., HepG2 cells under oxidative stress) improve reproducibility . Computational docking (e.g., AutoDock Vina) predicts binding affinities to redox enzymes like SOD or catalase, aligning with experimental IC₅₀ values .

Q. How can computational chemistry optimize the design of triazole-linked benzoic acid derivatives for enhanced bioactivity?

  • Methodology : Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict reactivity. For 4-amino-3,5-bis(2,4-dichlorophenoxy)-1,2,4-triazole, DFT-optimized geometries correlate with antimicrobial activity, validated via MIC assays against S. aureus and E. coli . Molecular dynamics simulations (50 ns) assess stability in lipid bilayers for drug delivery applications .

Key Considerations for Experimental Design

  • Reaction Optimization : For low-yield reactions (e.g., geranylation at 4.2%), screen catalysts like BF₃·Et₂O or ionic liquids to improve efficiency .
  • Data Validation : Cross-reference spectroscopic data with PubChem/CAS entries to avoid misidentification .
  • Ethical Compliance : Adhere to CC-BY-NC 4.0 licensing for CAS-derived data and disclose computational parameters in publications .

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